molecular formula C21H20O7 B038082 Licopyranocoumarin CAS No. 121249-16-9

Licopyranocoumarin

Cat. No.: B038082
CAS No.: 121249-16-9
M. Wt: 384.4 g/mol
InChI Key: MOBCUWLJOZHPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licopyranocoumarin is a naturally occurring compound that belongs to the coumarin family. It is found in licorice root and has been used in traditional medicine for centuries. Recent scientific research has shown that this compound has a variety of biochemical and physiological effects, making it a promising candidate for a range of applications. In

Scientific Research Applications

Pharmacological Activities in Traditional Medicine

Licopyranocoumarin, a compound found in licorice, has been studied for its various pharmacological effects. Traditional medicine has long used licorice, and recent research has focused on the pharmacological activities of its coumarin compounds, including this compound. These studies have highlighted potential clinical applications due to their anticancer, hepatoprotective, antispasmodic, immunosuppressive, anti-inflammatory, and antibacterial properties. Further exploration of these pharmacological mechanisms could provide new avenues for clinical applications (Zang, 2020).

Anti-HIV Properties

This compound has shown promise in the fight against HIV. Isolated from licorice, this coumarin derivative has demonstrated the ability to inhibit the cytopathic activity of the human immunodeficiency virus. This discovery, made during a study of phenolics isolated from licorice, opens up possibilities for new treatments against HIV (Hatano et al., 1988).

Neuroprotective Potential for Parkinson’s Disease

In the search for anti-Parkinsonian drugs, this compound has been identified as a potent neuroprotective agent. Extracts from traditional herbal medicines containing Glycyrrhiza, which includes this compound, were found to protect cells from MPP+-induced cell death, a model for Parkinson's Disease. This discovery suggests that this compound could be a promising lead for future Parkinson's Disease treatment (Fujimaki et al., 2014).

Properties

IUPAC Name

7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCUWLJOZHPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922255
Record name 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licopyranocoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117038-80-9, 121249-16-9
Record name (+)-3-(2,4-Dihydroxyphenyl)-7,8-dihydro-8-(hydroxymethyl)-5-methoxy-8-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117038-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licopyranocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117038809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GU 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121249169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOPYRANOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X8VZO798F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licopyranocoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137 °C
Record name Licopyranocoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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